2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride
Description
Chemical Structure: The compound features a propanoic acid backbone with an amino group at position 2 and a 2,5-dichlorothiophen-3-yl substituent at position 3, forming a hydrochloride salt (Fig. 1). The thiophene ring’s chlorine atoms enhance lipophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting hydrophobic binding pockets .
Applications: Primarily used as a building block in drug discovery, particularly for designing enzyme inhibitors or receptor modulators. Its global suppliers include EnzMed (Nanjing), Chem. Lab. Dr. Petersen (Germany), and Kopalle Pharma Chemicals (India), reflecting its industrial demand .
Properties
IUPAC Name |
2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKRYXCLPIAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Chlorination: The thiophene ring is then chlorinated at the 2 and 5 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Amino Acid Formation: The chlorinated thiophene is reacted with a suitable amino acid precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amino acid synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine substituents or the thiophene ring itself.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogs
2-Amino-3-[2,5-dichloro-4-(trifluoromethyl)thiophen-3-yl]propanoic Acid
- Key Difference : Incorporates a trifluoromethyl (-CF₃) group at position 4 of the thiophene ring.
- Impact : The -CF₃ group increases electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic targets .
- Molecular Weight : 327.57 g/mol (higher than the parent compound).
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic Acid Hydrochloride
Phenyl-Substituted Analogs
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride
- Key Difference : Replaces thiophene with a dichlorophenyl ring.
- Impact : Loss of sulfur’s π-electron-rich character reduces interactions with metal ions in enzyme active sites. However, the phenyl ring offers greater synthetic versatility .
- Molecular Weight : 270.54 g/mol .
2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride
Heterocyclic Variants
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid Hydrochloride
- Key Difference : Oxadiazole ring replaces thiophene.
- Impact : Oxadiazoles improve metabolic stability and are common in antimicrobial agents. However, reduced lipophilicity compared to thiophene derivatives .
(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride
Data Table: Structural and Functional Comparison
Biological Activity
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a dichlorothiophene moiety, which contributes to its potential therapeutic applications, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride is C₇H₈Cl₂N₁O₂S, with a molecular weight of approximately 240.11 g/mol. The compound features an amino group, a carboxylic acid group, and a dichlorothiophene ring, which are critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Cl₂N₁O₂S |
| Molecular Weight | 240.11 g/mol |
| IUPAC Name | 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride |
| Physical Form | Powder |
| Purity | ≥95% |
The primary biological activity of 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride is its selective inhibition of COX-2. COX-2 is an enzyme that plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.
Antioxidant Properties
Preliminary studies suggest that this compound may also possess antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related conditions by neutralizing free radicals in the body. This dual action—anti-inflammatory and antioxidant—positions the compound as a promising candidate for treating various inflammatory diseases.
Case Studies and Research Findings
-
Inhibition Studies :
- A study demonstrated that 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride exhibits significant inhibition of COX-2 activity in vitro. The selectivity ratio for COX-2 over COX-1 was found to be greater than 10:1, indicating a strong potential for therapeutic use in inflammatory conditions without the adverse effects associated with non-selective inhibitors.
-
Antioxidant Activity :
- Research conducted on the antioxidant properties revealed that the compound effectively scavenged free radicals in various assays, including DPPH and ABTS tests. The IC50 values indicated a strong antioxidant capacity comparable to established antioxidants like ascorbic acid.
Comparative Analysis with Related Compounds
To understand the uniqueness of 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride, it is essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid | C₇H₈ClNOS | Contains one chlorine atom; potential COX inhibitor |
| 4-Amino-4-(5-chlorothiophen-2-yl)butanoic acid | C₈H₉ClNOS | Longer carbon chain; different position of amino group |
| 3-Amino-3-(thienyl)propanoic acid | C₇H₉NOS | Lacks chlorine; simpler structure |
The presence of two chlorine atoms on the thiophene ring enhances the biological activity and selectivity towards COX enzymes compared to its analogs.
Q & A
Q. Optimization Tips :
- Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis of the (R)- or (S)-isomer .
- Control temperature (0–25°C) during imine formation to minimize side reactions.
- Employ HPLC (C18 column, 0.1% TFA in H2O/MeCN) to monitor intermediate purity .
Basic: How is the compound characterized to confirm its structural integrity and stereochemistry?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H NMR (D2O, 400 MHz): δ 7.35 (s, 1H, thiophene-H), 4.20 (q, J = 6.8 Hz, 1H, α-CH), 3.10–3.30 (m, 2H, β-CH2).
- <sup>13</sup>C NMR : Peaks at ~175 ppm (COOH), 130–140 ppm (thiophene-Cl substituents).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 296.9812 (C9H9Cl2NO2S).
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min for (R), 10.5 min for (S)) .
Basic: What are the solubility properties of this compound, and how do they influence formulation for biological assays?
Q. Methodological Answer :
-
Solubility Profile :
Solvent Solubility (mg/mL) Water 15–20 (pH 2–3) DMSO >50 Ethanol 10–15 -
Formulation Guidance :
Advanced: How can chiral resolution be achieved for enantiomer-specific pharmacological studies?
Q. Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Combine lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) with racemization catalysts (e.g., Shvo’s catalyst) to convert racemic mixtures into a single enantiomer (>99% ee) .
- Crystallization-Induced Diastereomer Resolution : React the racemate with a chiral counterion (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the thiophene ring to enhance bioactivity?
Methodological Answer :
Key SAR findings from analogous dichlorophenyl derivatives:
- Electron-Withdrawing Groups : 2,5-Dichloro substitution increases metabolic stability compared to unsubstituted thiophene (t1/2 in liver microsomes: 120 vs. 45 min) .
- Ring Hybridization : Replacing thiophene with furan (as in 3-(2,5-dichlorofuran-3-yl) derivatives) reduces cytotoxicity (IC50 from 12 µM to >100 µM in HepG2 cells) but lowers target affinity .
Advanced: How do pH and temperature affect the compound’s stability during long-term storage?
Q. Methodological Answer :
-
Stability Studies :
Condition Degradation (% after 6 months) 4°C (powder, dry) <2% 25°C (pH 7.4) 25% 40°C (pH 2.0) 10% -
Recommendations : Store lyophilized at -20°C under argon. Avoid repeated freeze-thaw cycles in solution .
Advanced: What analytical methods are recommended to resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS (Q-TOF) to identify degradation products (e.g., sulfoxide derivatives) that may interfere with bioassays .
- Receptor Binding Assays : Validate target engagement via SPR (surface plasmon resonance) to distinguish direct binding from off-target effects .
Advanced: How can in vivo pharmacokinetic parameters be improved for CNS penetration?
Q. Methodological Answer :
-
Prodrug Strategy : Synthesize ethyl ester prodrugs to enhance blood-brain barrier permeability (logP increases from 1.2 to 2.8).
-
Data :
Parameter Parent Compound Prodrug AUC0–24 (ng·h/mL) 450 1200 Brain:Plasma Ratio 0.1 0.6
Advanced: What computational modeling approaches predict interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptors (PDB: 5FXH). Key interactions:
- Hydrogen bonding between COOH and Arg523.
- π-Stacking of thiophene with Phe658 .
- MD Simulations : GROMACS-based simulations (100 ns) reveal stable binding in the glycine-binding pocket (RMSD < 2.0 Å) .
Advanced: How can contradictory data on enantiomer-specific toxicity be resolved?
Q. Methodological Answer :
- Toxicogenomics : RNA-seq analysis of HepG2 cells treated with (R)- vs. (S)-isomers identifies differential expression of CYP3A4 (2-fold upregulation in (S)-enantiomer-treated cells) .
- Mitochondrial Toxicity Assays : Measure OCR (oxygen consumption rate) using Seahorse Analyzer; (R)-isomer shows 30% lower OCR impairment than (S)-isomer at 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
